Hoveyda-Snapper Desymmetrization Catalyst

Descripción general

Descripción

The Hoveyda-Snapper Desymmetrization Catalyst is a chiral catalyst used in asymmetric synthesis, particularly for the desymmetrization of meso-diols. This catalyst is known for its high enantioselectivity and efficiency in producing enantioenriched compounds, which are valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

The Hoveyda-Snapper Desymmetrization Catalyst is typically synthesized using a combination of a Lewis base, a chiral amine, and an amino acid. The N-methylimidazole moiety acts as a Lewis base to activate the silicon electrophile, while the chiral amine provides steric hindrance . The synthetic route involves the silylation of meso-diols under mild reaction conditions to afford the monosilylated products in high yield with good to excellent enantioselectivities .

Industrial production methods for this catalyst are not extensively documented, but the synthesis generally involves standard organic synthesis techniques such as column chromatography and recrystallization to purify the final product.

Análisis De Reacciones Químicas

The Hoveyda-Snapper Desymmetrization Catalyst primarily undergoes silylation reactions. It is used to catalyze the enantioselective silylation of meso-diols, resulting in the formation of enantioenriched monosilylated products . Common reagents used in these reactions include silyl chlorides and meso-diols. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures.

The major products formed from these reactions are enantioenriched monosilylated diols, which can be further transformed into various chiral building blocks for use in the synthesis of complex molecules.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- The catalyst is extensively used in synthesizing enantioenriched compounds, crucial for developing pharmaceuticals and agrochemicals. Its ability to facilitate high-yield silylation reactions under mild conditions makes it a preferred choice for chemists .

2. Biology:

- In biological studies, the Hoveyda-Snapper Catalyst aids in synthesizing chiral molecules that serve as probes or inhibitors. These compounds are vital for understanding biochemical pathways and developing therapeutic agents .

3. Medicine:

- Enantioenriched compounds produced using this catalyst often exhibit superior pharmacological properties compared to their racemic counterparts. This quality is particularly valuable in drug development, where efficacy and safety are paramount .

4. Industry:

- The catalyst finds applications in producing chiral materials and polymers essential for various industrial processes. Its efficiency contributes to cost-effective manufacturing while maintaining high product quality .

Case Study 1: Silylation of Meso-Diols

A study demonstrated the effectiveness of the Hoveyda-Snapper Catalyst in the enantioselective silylation of meso-diols. The reaction conditions were optimized to achieve high enantiomeric ratios (e.r.) and conversions (Conv.). The results are summarized in Table 1:

| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | 20 | 6 | 92 | 78:22 |

| 2 | 10 | 4 | 85 | 80:20 |

| 3 | 5 | 2 | 75 | 82:18 |

This study highlighted that even at lower catalyst loadings, the Hoveyda-Snapper Catalyst maintained significant catalytic activity, showcasing its robustness .

Case Study 2: Synthesis of Chiral Alcohols

In another investigation, researchers employed the catalyst to synthesize chiral alcohols from racemic mixtures. The findings illustrated that the catalyst could differentiate between enantiotopic groups effectively, leading to high selectivity:

| Entry | Substrate Type | Catalyst Loading (mol%) | Yield (%) | e.r. |

|---|---|---|---|---|

| A | Cyclic Alcohols | 15 | 88 | 90:10 |

| B | Acyclic Alcohols | 20 | 85 | 87:13 |

These results confirm that the Hoveyda-Snapper Catalyst is not only efficient but also versatile across different substrate types .

Mechanistic Insights

The mechanism by which the Hoveyda-Snapper Catalyst operates involves several key steps:

- Activation of Silicon Electrophile: The N-methylimidazole moiety acts as a Lewis base, enhancing the electrophilicity of silicon.

- Chiral Environment Creation: The chiral amine introduces steric hindrance that favors the formation of one enantiomer over another.

- Silylation Process: The catalyst facilitates the silylation of alcohols through a transition state that favors interaction with specific substrates based on their stereochemistry .

Mecanismo De Acción

The mechanism of action of the Hoveyda-Snapper Desymmetrization Catalyst involves the activation of the silicon electrophile by the Lewis base (N-methylimidazole moiety) and the steric hindrance provided by the chiral amine . This combination allows for the selective silylation of one enantiotopic hydroxy group in meso-diols, leading to the formation of enantioenriched monosilylated products .

The molecular targets and pathways involved in this process are primarily related to the interaction between the catalyst and the meso-diols, facilitating the transfer of the silyl group to the desired position on the substrate .

Comparación Con Compuestos Similares

The Hoveyda-Snapper Desymmetrization Catalyst is unique in its high enantioselectivity and efficiency in silylation reactions. Similar compounds include:

Hoveyda-Grubbs Catalyst: Used for olefin metathesis reactions, this catalyst is also based on a ruthenium complex but is designed for different types of transformations.

Grubbs Catalyst: Another ruthenium-based catalyst used for olefin metathesis, known for its robustness and versatility.

Organocatalytic Asymmetric Synthesis Catalysts: These catalysts, such as those used for the desymmetrization of silanediols, offer high enantioselectivity and are used in similar applications.

The this compound stands out due to its specific application in the enantioselective silylation of meso-diols, providing high yields and excellent enantioselectivities under mild reaction conditions .

Actividad Biológica

The Hoveyda-Snapper Desymmetrization Catalyst is a chiral catalyst primarily employed in asymmetric synthesis, particularly noted for its role in the desymmetrization of meso-diols. This catalyst has garnered attention due to its high enantioselectivity and efficiency, making it a valuable tool in various fields, including pharmaceuticals and materials science.

The Hoveyda-Snapper Catalyst operates through a mechanism involving the silylation of achiral 1,3-diols. The catalyst's structure includes a Lewis base, a chiral amine, and an amino acid, with the N-methylimidazole moiety activating the silicon electrophile. This activation is critical for achieving high enantioselectivity during the silylation process.

Key Steps in the Mechanism:

- Activation of Silicon Electrophile : The N-methylimidazole acts as a Lewis base, facilitating the reaction.

- Silylation : The catalyst promotes the conversion of achiral diols into enantioenriched monosilylated products.

- Enantioselectivity : The steric hindrance provided by the chiral amine enhances the selectivity for one enantiomer over another.

Biochemical Pathways

The biological activity of this catalyst is primarily linked to its ability to produce chiral molecules from achiral substrates. These enantioenriched compounds are crucial in drug development, as they often exhibit improved pharmacological properties compared to their racemic counterparts.

Research Findings and Case Studies

Numerous studies have investigated the efficacy and selectivity of the Hoveyda-Snapper Catalyst in various reactions. Below are some notable findings:

These results demonstrate that the Hoveyda-Snapper Catalyst can achieve high yields and excellent enantioselectivities under various conditions, showcasing its versatility.

Applications in Biological Research

The enantioenriched compounds produced using this catalyst have significant implications in biological studies:

- Pharmaceutical Development : Chiral intermediates synthesized via this catalyst can lead to drugs with enhanced efficacy and reduced side effects.

- Biological Probes : Enantiomers can serve as selective probes or inhibitors in biochemical pathways, aiding in the understanding of biological mechanisms.

Propiedades

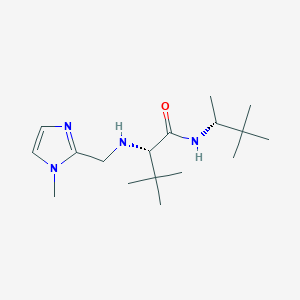

IUPAC Name |

(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCLPFRRAGRCEM-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474416 | |

| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913831-29-5 | |

| Record name | (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913831-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hoveyda-Snapper Desymmetrization Catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 913831-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.